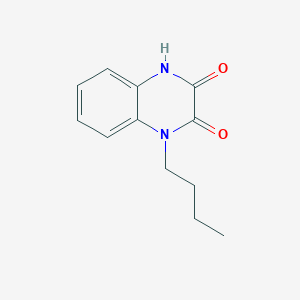

1-Butyl-1,4-dihydroquinoxaline-2,3-dione

Overview

Description

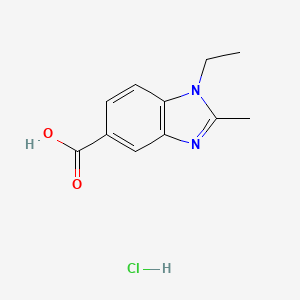

1-Butyl-1,4-dihydroquinoxaline-2,3-dione (BHDQ) is a quinoxaline derivative . It is a useful research chemical compound . Quinoxalinediones are a family of related compounds sharing the same bicyclic core .

Synthesis Analysis

The synthesis of 1,4-dihydroquinoxaline-2,3-dione has been achieved in a one-pot reaction at room temperature from substituted o-phenylene diamine and oxalic acid under solvent-free conditions by a simple grinding method . Another method involves refluxing o-phenylenediamine and oxalic acid in 4 N HCl .Molecular Structure Analysis

The molecular formula of this compound is C₁₂H₁₄N₂O₂ . The highest occupied molecular orbital energy (E HOMO), lowest unoccupied molecular orbital energy (E LUMO), energy gap (Δ E), dipole moment (μ), electronegativity (χ), electron affinity (A), global hardness (η), softness (σ), ionization potential (I), the fraction of electrons transferred (∆ N), the global electrophilicity ω, and the total energy were calculated .Physical And Chemical Properties Analysis

The molecular weight of this compound is 218.25 g/mol . More detailed physical and chemical properties are not available in the literature.Scientific Research Applications

Synthesis of Complex Compounds

1-Butyl-1,4-dihydroquinoxaline-2,3-dione is involved in the synthesis of novel tris-o-semiquinonato cobalt complexes. These complexes exhibit unique molecular geometries and magnetic properties due to their rigid and flexible steric configurations. This research enhances our understanding of molecular geometry and magnetism in complex compounds (Bubnov et al., 2012).

Crystallography

The compound forms part of a crystal structure featuring 1,4-dihydroquinoxaline-2,3-dione, 5-nitroisophthalic acid, and water. This finding is crucial for understanding molecular interactions and crystal formation, as evidenced by the study of its crystal structure and intermolecular hydrogen bonds (Wang, 2011).

Antagonism at NMDA Receptor Glycine Sites

In a study of NMDA receptor glycine site antagonism, derivatives of 1-hydroxy-1,4-dihydroquinoxaline-2,3-diones, which are closely related to this compound, have been synthesized. These compounds are significant for neurological research and the understanding of receptor interactions (Zheng et al., 1996).

Corrosion Inhibition

1,4-Dioctyl-6-methyl-1,4-dihydroquinoxaline-2,3-dione has been studied as a corrosion inhibitor for mild steel in acidic environments. Its effectiveness in protecting metal surfaces highlights its potential application in material science and corrosion prevention (Zouitini et al., 2019).

Hydrogen Bonded Water Structures

The compound aids in forming water superstructures within organic arrays. By acting as a supramolecular host, it enables the formation of extended water arrays, contributing to our understanding of hydrogen bonding and molecular architecture (Oxtoby et al., 2005).

Mechanism of Action

Target of Action

1-Butyl-1,4-dihydroquinoxaline-2,3-dione (BHDQ) is a member of the quinoxaline derivatives family. It has been found to exhibit inhibitory activities against d-amino acid oxidase (DAAO) . DAAO is an enzyme that catalyzes the oxidation of d-amino acids into their corresponding keto acids, with the simultaneous release of hydrogen peroxide and ammonia .

Mode of Action

BHDQ interacts with DAAO, leading to the inhibition of the enzyme’s activity

Biochemical Pathways

The primary biochemical pathway affected by BHDQ is the metabolism of d-amino acids, specifically through the inhibition of DAAO This can lead to an increase in the levels of d-amino acids, which can affect various physiological processes

Result of Action

The molecular and cellular effects of BHDQ’s action primarily involve the inhibition of DAAO and the subsequent increase in the levels of d-amino acids . The specific effects can vary depending on the specific d-amino acid levels that are increased and the physiological context in which this occurs.

Properties

IUPAC Name |

4-butyl-1H-quinoxaline-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-2-3-8-14-10-7-5-4-6-9(10)13-11(15)12(14)16/h4-7H,2-3,8H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJCQVTLCFNBGME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=CC=CC=C2NC(=O)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{3-[(2-Bromoacetyl)amino]phenyl}propanamide](/img/structure/B1530994.png)

![(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol](/img/structure/B1531001.png)

![(E)-N'-(4-fluorophenyl)-2-nitro-N-({[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}amino)ethanimidamide](/img/structure/B1531003.png)